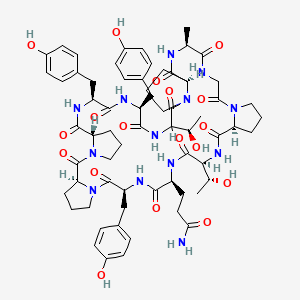
Cycloleonurinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is composed of twelve amino acid residues, and its structure has been elucidated using mass spectroscopy and protein sequencing techniques . Cycloleonurinin is known for its unique cyclic structure, which contributes to its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cycloleonurinin involves the cyclization of linear peptide precursors. The linear peptides are typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The cyclization process is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to avoid racemization .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of recombinant DNA technology to express the peptide in microbial hosts. This method allows for the large-scale production of this compound with high purity and yield. The peptide is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Cycloleonurinin undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific amino acid residues with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to moderate heating.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; organic solvents; room temperature to moderate heating.
Major Products:
Oxidation: Oxidized derivatives of this compound with modified functional groups.
Reduction: Reduced forms of this compound with altered oxidation states.
Substitution: Substituted this compound with new functional groups replacing specific amino acid residues.
Scientific Research Applications
Cycloleonurinin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in cellular signaling and interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of cycloleonurinin involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclic structure of this compound allows it to bind tightly to its targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular pathways involved in the action of this compound are still under investigation, but its unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
Cycloleonurinin can be compared with other cyclic peptides, such as:
Cycloleonuripeptide D: Another cyclic peptide from Leonurus heterophyllus with a similar structure but different amino acid composition.
Segetalin A: A cyclic hexapeptide from Vaccaria segetalis with distinct biological activities.
Dichotomin A: A cyclic hexapeptide from Stellaria dichotoma with unique conformational properties.
Uniqueness: this compound is unique due to its specific amino acid sequence and cyclic structure, which contribute to its stability and biological activity. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
135447-56-2 |
|---|---|
Molecular Formula |
C65H85N13O18 |
Molecular Weight |
1336.4 g/mol |
IUPAC Name |
3-[(3S,9S,12S,15S,18S,27S,30S,39S,42S,45S)-15,36-bis[(1R)-1-hydroxyethyl]-9,39,42-tris[(4-hydroxyphenyl)methyl]-27-methyl-2,8,11,14,17,23,26,29,35,38,41,44-dodecaoxo-1,7,10,13,16,22,25,28,34,37,40,43-dodecazapentacyclo[43.3.0.03,7.018,22.030,34]octatetracontan-12-yl]propanamide |
InChI |
InChI=1S/C65H85N13O18/c1-34-55(86)67-33-52(85)75-26-4-8-47(75)61(92)73-53(35(2)79)62(93)69-43(24-25-51(66)84)56(87)72-46(32-39-16-22-42(83)23-17-39)63(94)78-29-7-11-50(78)64(95)76-27-5-10-49(76)60(91)71-44(30-37-12-18-40(81)19-13-37)57(88)70-45(31-38-14-20-41(82)21-15-38)58(89)74-54(36(3)80)65(96)77-28-6-9-48(77)59(90)68-34/h12-23,34-36,43-50,53-54,79-83H,4-11,24-33H2,1-3H3,(H2,66,84)(H,67,86)(H,68,90)(H,69,93)(H,70,88)(H,71,91)(H,72,87)(H,73,92)(H,74,89)/t34-,35+,36+,43-,44-,45-,46-,47-,48-,49-,50-,53-,54?/m0/s1 |
InChI Key |
KGOVKRHETJWBCR-RBJHRMQTSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N5CCC[C@H]5C(=O)N1)[C@@H](C)O)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CC8=CC=C(C=C8)O)CCC(=O)N)[C@@H](C)O |
Canonical SMILES |
CC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)N1)C(C)O)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CC8=CC=C(C=C8)O)CCC(=O)N)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















